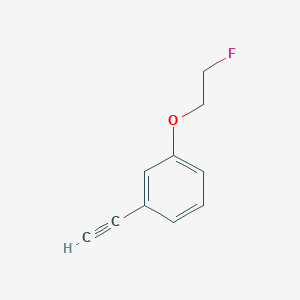
7-Phenylindole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylindole-2-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The carboxylic acid group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and functionalization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
- Oxidized derivatives of this compound.
- Reduced forms such as alcohols or amines.
- Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
7-Phenylindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Phenylindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Indole-2-carboxylic acid: Lacks the phenyl group at the 7th position, resulting in different chemical properties and biological activities.
7-Methylindole-2-carboxylic acid: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
7-Phenylindole: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
Uniqueness: 7-Phenylindole-2-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
7-phenyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-9-11-7-4-8-12(14(11)16-13)10-5-2-1-3-6-10/h1-9,16H,(H,17,18) |
Clé InChI |
FBJMSJVRBVXISV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)


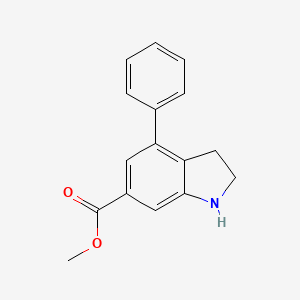

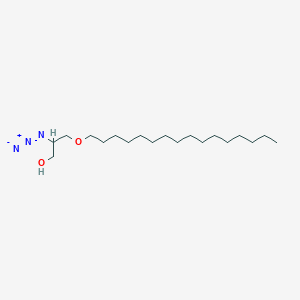
![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)

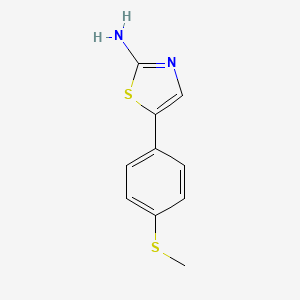
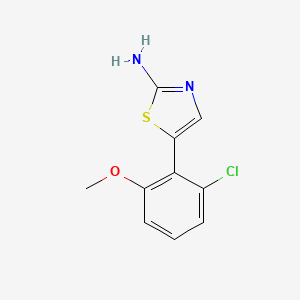
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)


